2-Amino-3-trifluoromethylbenzonitrile
Overview
Description
2-Amino-3-trifluoromethylbenzonitrile is a chemical compound with the CAS Number: 58458-14-3 . It has a molecular weight of 186.14 and its molecular formula is C8H5F3N2 .
Physical And Chemical Properties Analysis
2-Amino-3-trifluoromethylbenzonitrile is a solid at room temperature . It has a melting point of 62-65 °C and a predicted boiling point of 263.9±40.0 °C . The density is predicted to be 1.37±0.1 g/cm3 . It should be stored at 2-8°C and protected from light .Scientific Research Applications
Polymer Solar Cells
2-Amino-3-trifluoromethylbenzonitrile, specifically its variant 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), has been applied in polymer solar cells. When added to polymer solar cells (PSCs) with a blend of P3HT and PCBM, ATMB enhanced the power conversion efficiency significantly. This increase in efficiency was attributed to improvements in the short circuit current and fill factor. The additive facilitated better ordering of P3HT chains, leading to higher absorbance and improved hole mobility, indicating a promising avenue for solar energy technology (Jeong, Woo, Lyu, & Han, 2011).
Synthesis of Biologically Active Compounds
2-Amino-3-trifluoromethylbenzonitrile and its related compounds have been used as starting materials in the synthesis of various biologically active compounds. For example, it has been used in the synthesis and biological evaluation of a binuclear bridged Cr(III) complex. This complex demonstrated significant activities against bacteria and fungi, and exhibited notable antioxidant activity, suggesting its potential in pharmaceutical applications (Govindharaju et al., 2019).
Corrosion Inhibition
2-Amino-3-trifluoromethylbenzonitrile derivatives have been investigated as corrosion inhibitors. Studies on their efficiency in protecting mild steel in acidic environments showed promising results. These derivatives proved effective in preventing corrosion, suggesting their utility in materials science and engineering applications (Verma, Quraishi, & Singh, 2015).
Synthesis of Other Chemical Compounds
The compound has been used in the synthesis of various other chemical compounds, demonstrating its versatility in chemical reactions. This includes its use in the synthesis of benzoxazinones and its role in the synthesis of a variety of 2-aminobenzonitriles from 2-arylindoles (Chen et al., 2018).
Safety And Hazards
The safety information available indicates that 2-Amino-3-trifluoromethylbenzonitrile may be harmful if swallowed, inhaled, or comes in contact with skin . It may cause eye, skin, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-amino-3-(trifluoromethyl)benzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13/h1-3H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOSMRSMWHLHJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933370 | |
Record name | 2-Amino-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-trifluoromethylbenzonitrile | |
CAS RN |
58458-14-3, 1483-54-1 | |
Record name | 2-Amino-3-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58458-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-(trifluoromethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58458-14-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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